molecular formula C11H12N2O B8682545 N-methyl(5-(pyridin-3-yl)furan-2-yl)methanamine CAS No. 837376-50-8

N-methyl(5-(pyridin-3-yl)furan-2-yl)methanamine

Cat. No.: B8682545
CAS No.: 837376-50-8
M. Wt: 188.23 g/mol
InChI Key: MDGMPFRIYUFRRX-UHFFFAOYSA-N
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Description

N-methyl(5-(pyridin-3-yl)furan-2-yl)methanamine (MPFM) is a heterocyclic compound featuring a furan ring substituted at the 5-position with a pyridin-3-yl group and a methylated methanamine moiety at the 2-position. This structure combines aromatic and amine functionalities, making it a candidate for interactions with biological targets. MPFM has been studied in the context of human cytochrome P450 2J2 (CYP2J2) inhibition, where its methyl group modulates binding affinity compared to unmethylated analogs .

Properties

CAS No.

837376-50-8

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N-methyl-1-(5-pyridin-3-ylfuran-2-yl)methanamine

InChI

InChI=1S/C11H12N2O/c1-12-8-10-4-5-11(14-10)9-3-2-6-13-7-9/h2-7,12H,8H2,1H3

InChI Key

MDGMPFRIYUFRRX-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(O1)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL(5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-METHYL(5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-METHYL(5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly as an inhibitor of cytochrome P450 enzymes.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-METHYL(5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE involves its interaction with specific molecular targets, such as cytochrome P450 enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the metabolism of substrates. This interaction is facilitated by the formation of a coordinate covalent bond between the amine group and the heme iron of the enzyme .

Comparison with Similar Compounds

PFM [(5-(pyridin-3-yl)furan-2-yl)methanamine]

  • Structure : Lacks the N-methyl group of MPFM.
  • Activity : Exhibits weaker binding to CYP2J2 compared to MPFM, highlighting the importance of N-methylation for enhanced enzyme inhibition .
  • Synthesis: Not explicitly detailed in evidence, but methylation of PFM would yield MPFM.

DPFM [N,N-dimethyl(5-(pyridin-3-yl)furan-2-yl)methanamine]

  • Structure : Features dimethylation of the methanamine group.
  • Biological Role : Listed in DrugBank as a drug target, though specific activity data are less documented compared to MPFM .

(5-(4-Methylpyridin-3-yl)furan-2-yl)methanamine Dihydrochloride

  • Structure : Pyridine ring substituted with a methyl group at the 4-position.
  • Synthesis : Low yield (11.1%) due to challenges in purification and stability, contrasting with the 83% yield of Sirtuin 2 inhibitors in .
  • Applications: No direct activity reported, but methylpyridine substitutions often enhance metabolic stability .

Analogs with Varied Heterocycles

(5-Phenylfuran-2-yl)methanamine Derivatives

  • Structure : Phenyl group replaces pyridine.
  • Activity: Potent Sirtuin 2 inhibitors (IC₅₀ values in nanomolar range), with high synthetic yields (83%) and purity (98%) .
  • Key Difference : Pyridine’s nitrogen in MPFM may confer distinct electronic interactions compared to phenyl’s hydrophobicity .

[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine

  • Structure : Thiazole replaces pyridine.

1-(2-Furyl)-N-[(5-methyl-2-thienyl)methyl]methanamine

  • Structure : Thiophene substituent instead of pyridine.
  • Electronic Effects : Thiophene’s electron-rich system may alter binding kinetics in enzyme targets compared to MPFM’s pyridine .

Analogs with Expanded Polycyclic Systems

N,N-Dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine Derivatives

  • Structure : Imidazopyridine core replaces furan-pyridine.
  • Activity : Antimicrobial properties (e.g., against E. coli and S. aureus), demonstrating how structural complexity diversifies applications beyond enzyme inhibition .
  • Synthesis : Multi-step reactions with moderate yields (52–72%), less efficient than MPFM’s synthesis .

Comparative Data Table

Compound Name Substituents Molecular Weight Key Activity/Property Synthesis Yield Reference
MPFM N-methyl, pyridin-3-yl 202.25 CYP2J2 inhibition Not reported
PFM Unmethylated 188.22 Weaker CYP2J2 binding vs. MPFM Not reported
DPFM N,N-dimethyl 216.28 Increased lipophilicity Not reported
(5-Phenylfuran-2-yl)methanamine derivatives Phenyl Varies Sirtuin 2 inhibition (IC₅₀ ~nM) 83%
Imidazopyridine derivatives Imidazopyridine core ~395.21 Antimicrobial 52–72%
(5-(4-MePyridin-3-yl)furan-2-yl)methanamine 4-Methylpyridine 224.27 Metabolic stability (theoretical) 11.1%

Key Findings and Implications

  • N-Methylation : Critical for enhancing target binding (e.g., CYP2J2 inhibition in MPFM vs. PFM) .
  • Heterocycle Choice : Pyridine optimizes electronic interactions for enzyme targets, whereas phenyl/thiophene shifts activity to other pathways (e.g., Sirtuin 2 or antimicrobial) .
  • Synthetic Efficiency : High yields (83%) in phenyl derivatives contrast with challenges in pyridine-methylated analogs (11.1%), suggesting trade-offs between structural complexity and practicality .

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